2-methanesulfonamido-N,N-dimethylacetamide
Overview
Description
2-methanesulfonamido-N,N-dimethylacetamide is a chemical compound with the CAS Number: 410544-86-4 . It has a molecular weight of 180.23 .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-amino-N,N-dimethylacetamide with methanesulfonyl chloride in the presence of triethylamine . The reaction is carried out in dichloromethane at 0° C . After stirring at room temperature overnight, the product mixture is diluted with dichloromethane and washed with saturated aqueous sodium bicarbonate . The organic extract is then dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to yield the title acetamide as a white solid .Molecular Structure Analysis
The IUPAC name for this compound is N,N-dimethyl-2-[(methylsulfonyl)amino]acetamide . The InChI code for this compound is 1S/C5H12N2O3S/c1-7(2)5(8)4-6-11(3,9)10/h6H,4H2,1-3H3 .Chemical Reactions Analysis
The chemical reactions of this compound are typical of N,N-disubstituted amides . Hydrolysis of the acyl-N bond occurs in the presence of acids .Scientific Research Applications
Analytical Method Development
Jie Zhou et al. (2017) developed a high-performance liquid chromatography method using N,N-dimethylacetamide for determining methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid, commonly used in pharmaceuticals. This method offers a simple, accurate, and reliable analytical approach for detecting genotoxic impurities in pharmaceutical substances (Zhou et al., 2017).
Carbonic Anhydrase Inhibitory Properties
In research on carbonic anhydrase inhibitors, various sulfonamide derivatives, including those similar to 2-methanesulfonamido-N,N-dimethylacetamide, were synthesized and evaluated for their inhibitory effects on human carbonic anhydrase isozymes. These inhibitors are essential for understanding and potentially treating various physiological disorders (Akbaba et al., 2014).
Structural Studies
B. Gowda et al. (2007) conducted structural studies on several methanesulfonamide compounds, including N-(2,3-Dichlorophenyl)methanesulfonamide, to understand their conformation and potential interactions during biological activity. These studies provide valuable insights into the structural aspects of sulfonamides, which are crucial for designing drugs and understanding their mechanisms of action (Gowda, Foro, & Fuess, 2007).
Quantum-Chemical Calculations
Research by L. Oznobikhina et al. (2009) involving quantum-chemical calculations and IR spectroscopy on trifluoro-N-(2-phenylacetyl)methanesulfonamide, a compound with structural similarities to this compound, provides insights into the conformational dynamics and self-association behavior of these molecules in various environments (Oznobikhina et al., 2009).
Microbial Metabolism Studies
D. Kelly and J. Murrell (1999) investigated the microbial metabolism of methanesulfonic acid, which is relevant in understanding the biogeochemical cycling of sulfur. This research is essential for comprehending the environmental and ecological impacts of sulfonamide compounds (Kelly & Murrell, 1999).
Properties
IUPAC Name |
2-(methanesulfonamido)-N,N-dimethylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O3S/c1-7(2)5(8)4-6-11(3,9)10/h6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMDQTNRBAKXEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CNS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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